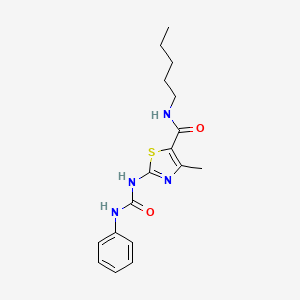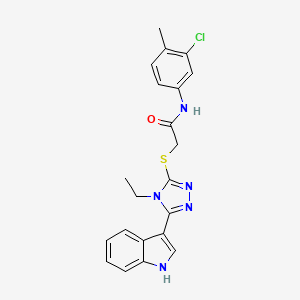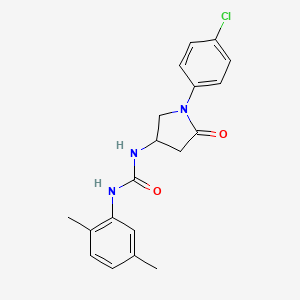
N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide, also known as CPTA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
作用機序
The mechanism of action of N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide is not fully understood, but it has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been reported to inhibit the growth of fungi by interfering with their cell membranes.
Biochemical and Physiological Effects:
N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide has been reported to have various biochemical and physiological effects, including the inhibition of tumor growth, the inhibition of fungal growth, and the induction of apoptosis in cancer cells. It has also been reported to have anti-inflammatory and anti-oxidant properties.
実験室実験の利点と制限
N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide has several advantages for use in lab experiments, including its high purity and good yields in synthesis. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for the study of N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide, including further research into its mechanism of action, its potential applications in medicine and agriculture, and the synthesis of novel materials using N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide as a building block. Additionally, research into the potential side effects and toxicity of N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide is needed to fully understand its safety for use in various applications.
Conclusion:
In conclusion, N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. Its synthesis methods, mechanism of action, physiological effects, and potential applications have been studied extensively, and there are several future directions for further research. While N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide has several advantages for use in lab experiments, its potential toxicity and the need for further research into its safety and mechanism of action must be considered.
合成法
The synthesis of N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide has been achieved using various methods, including the reaction of 2-phenoxyacetic acid with 4-chloro-1,3-benzothiazol-2-amine in the presence of coupling agents. Another method involves the reaction of 2-phenoxyacetic acid with thionyl chloride to form 2-phenoxyacetyl chloride, which is then reacted with 4-chloro-1,3-benzothiazol-2-amine. The synthesis of N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide using these methods has been reported to yield high purity and good yields.
科学的研究の応用
N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide has been found to have potential applications in various fields, including medicine, agriculture, and material science. In medicine, N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide has been reported to exhibit anti-tumor activity and has been studied as a potential agent for cancer therapy. In agriculture, N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide has been studied as a potential fungicide due to its ability to inhibit the growth of certain fungi. In material science, N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide has been used as a building block for the synthesis of novel materials.
特性
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2S/c16-11-7-4-8-12-14(11)18-15(21-12)17-13(19)9-20-10-5-2-1-3-6-10/h1-8H,9H2,(H,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKMQLXADCBAERK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=NC3=C(S2)C=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-[3-[(2,4-Dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-nitrophenyl)methanone](/img/structure/B2404186.png)

![1-(2-Methoxyphenyl)-N-[(2-methylpyrazol-3-yl)methyl]methanamine;dihydrochloride](/img/structure/B2404188.png)


![2-(3,4-dimethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-7-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2404195.png)
![N-benzyl-N-(4-ethoxybenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2404199.png)
![Tert-butyl 1-(aminomethyl)-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B2404200.png)

![6-(3-Fluoro-4-methylphenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2404202.png)



